molecular formula C15H12ClN3 B8566968 4-(4-aminophenyl)-6-chloroquinolin-2-amine

4-(4-aminophenyl)-6-chloroquinolin-2-amine

Cat. No.: B8566968
M. Wt: 269.73 g/mol
InChI Key: HCWQYZDGLQHDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-aminophenyl)-6-chloroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)-6-chloroquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroquinoline under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)-6-chloroquinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-aminophenyl)-6-chloroquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-6-chloroquinolin-2-amine involves its interaction with specific molecular targets. It can bind to DNA or proteins, thereby inhibiting their function. This compound may also interfere with cellular pathways, leading to cell death in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloroquinoline: Another quinoline derivative with similar biological activities.

    6-Chloro-4-(4-aminophenyl)quinoline: Lacks the amino group at the 2-position but shares similar properties.

    4-Aminoquinoline: Known for its antimalarial activity.

Uniqueness

4-(4-aminophenyl)-6-chloroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

4-(4-aminophenyl)-6-chloroquinolin-2-amine

InChI

InChI=1S/C15H12ClN3/c16-10-3-6-14-13(7-10)12(8-15(18)19-14)9-1-4-11(17)5-2-9/h1-8H,17H2,(H2,18,19)

InChI Key

HCWQYZDGLQHDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC3=C2C=C(C=C3)Cl)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.8 ml of concentrated hydrochloric acid were added dropwise to a suspension of 0.59 g of 2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline and 0.29 g of iron powder, and then the reaction mixture was heated under reflux for 4 hours and filtered while hot. The solvent was removed by distillation, an MPLC was carried out on an MPRC cartridge with a mixture of 10 parts by volume of dichloromethane and 1 part by volume of methanol, and the substance was obtained as a yellow viscous oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One

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